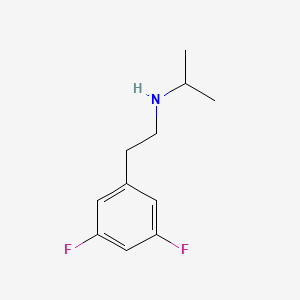

n-(3,5-Difluorophenethyl)propan-2-amine

Description

N-(3,5-Difluorophenethyl)propan-2-amine is a fluorinated phenethylamine derivative characterized by a propan-2-amine group attached to a 3,5-difluorophenethyl moiety. Fluorine substitutions are known to enhance lipophilicity, metabolic stability, and bioavailability compared to non-fluorinated analogs . The 3,5-difluoro substitution pattern likely influences electronic effects (e.g., electron-withdrawing) and steric interactions, which are critical in receptor binding or catalytic applications.

Properties

Molecular Formula |

C11H15F2N |

|---|---|

Molecular Weight |

199.24 g/mol |

IUPAC Name |

N-[2-(3,5-difluorophenyl)ethyl]propan-2-amine |

InChI |

InChI=1S/C11H15F2N/c1-8(2)14-4-3-9-5-10(12)7-11(13)6-9/h5-8,14H,3-4H2,1-2H3 |

InChI Key |

HRHSSTGIBRPCOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the displacement of a halogen atom in 3,5-difluorophenethyl halides (e.g., bromide or chloride) by isopropylamine. The reaction proceeds via an SN2 mechanism , where the amine acts as a nucleophile. Key parameters include:

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity.

- Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics.

- Base : Potassium carbonate or triethylamine neutralizes HX byproducts.

Example Protocol :

Yield and Purity Data

| Parameter | Value |

|---|---|

| Yield | 45–60% |

| Purity (HPLC) | 85–90% |

| Byproducts | Quaternary ammonium salts, unreacted halide |

Challenges :

- Competing elimination reactions at high temperatures.

- Requires rigorous purification to remove excess amine and salts.

Reductive Amination of Ketone Precursors

Reaction Design

Reductive amination converts 3,5-difluorophenylacetone and isopropylamine into the target compound via imine intermediate reduction. Sodium cyanoborohydride (NaBH3CN) serves as a selective reducing agent, compatible with aqueous conditions.

Steps :

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | 92–95% |

| Advantages | High selectivity, minimal byproducts |

Optimization Tips :

- Use acidic conditions (pH 4–6) to protonate the imine, enhancing reducibility.

- Replace NaBH3CN with BH3·THF for higher yields in anhydrous systems.

Multi-Component Reactions (MCRs)

Ugi-Type Reaction Adaptation

MCRs like the Ugi reaction enable single-step synthesis by combining an aldehyde, amine, isocyanide, and carboxylic acid. For N-(3,5-Difluorophenethyl)propan-2-amine:

- Aldehyde : 3,5-Difluorophenethylaldehyde.

- Amine : Isopropylamine.

- Isocyanide : tert-Butyl isocyanide.

- Acid : Trifluoroacetic acid (TFA).

Procedure :

- Mix components in methanol at 70°C for 12 hours.

- Purify via silica chromatography.

Outcomes and Limitations

| Parameter | Value |

|---|---|

| Yield | 50–55% |

| Purity (HPLC) | 88–90% |

| Limitations | Requires specialized isocyanides, higher cost |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 45–60 | 85–90 | Moderate | High |

| Reductive Amination | 65–75 | 92–95 | High | Moderate |

| Multi-Component Reaction | 50–55 | 88–90 | Low | Low |

Key Insights :

- Reductive amination offers the best balance of yield and purity, ideal for industrial-scale production.

- Nucleophilic substitution is cost-effective but requires extensive purification.

- MCRs are synthetically elegant but less practical for large batches.

Characterization and Quality Control

Spectroscopic Techniques

- ¹H NMR (400 MHz, CDCl₃):

- ¹⁹F NMR : δ -110 to -115 ppm (coupling with aromatic protons).

- HRMS : [M+H]⁺ at m/z 214.11 (calculated 214.10).

Industrial-Scale Considerations

Process Intensification

Environmental Impact

- Solvent Recovery : DMF and methanol recycling reduce waste.

- Green Chemistry : Replace NaBH3CN with catalytic hydrogenation (H₂/Pd-C).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(3,5-Difluorophenethyl)propan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, secondary amines.

Substitution: Halides, alkoxides.

Scientific Research Applications

Chemistry: n-(3,5-Difluorophenethyl)propan-2-amine is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique fluorine substitutions enhance the metabolic stability and bioavailability of the resulting compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. Its fluorinated structure can provide insights into the role of fluorine in modulating biological activity.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for central nervous system research.

Industry: In the industrial sector, n-(3,5-Difluorophenethyl)propan-2-amine is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of n-(3,5-Difluorophenethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity, leading to enhanced or altered biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Substituent Effects on the Aromatic Ring

N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine ():

- Substituents : 3,5-dimethoxy groups.

- Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing fluorine atoms in the target compound, which may reduce ring reactivity but enhance stability toward oxidation .

- Synthesis : Prepared via reductive amination using NaB(CN)H3, yielding 1.33 g (quantitative) without purification .

N-((3,5-bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)propan-2-amine (): Substituents: 3,5-trifluoromethyl groups. The compound was synthesized in 89% yield as a viscous oil .

3,4-DMA-NBOMe (): Substituents: 3,4-dimethoxy groups on a phenethylamine backbone. Impact: Dimethoxy substitutions are common in psychoactive compounds (e.g., hallucinogens), where electronic effects modulate serotonin receptor affinity. The difluoro analog may exhibit distinct receptor selectivity due to reduced electron density .

Backbone Modifications

N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine ():

- Structure : Incorporates a piperidinyl group, introducing conformational rigidity.

- Impact : Cyclic amines often enhance metabolic stability and bioavailability compared to linear analogs like the target compound .

N-[2-(3,5-dimethoxyphenyl)ethyl]-1-[5-methoxy-2-(2-phenylethynyl)phenyl]propan-2-amine ():

- Structure : Features a phenylethynyl group and multiple methoxy substitutions.

- Impact : The extended π-system (phenylethynyl) may enhance interactions with aromatic residues in biological targets, whereas difluoro substitutions prioritize steric and electronic effects .

Q & A

Q. What are the optimal synthetic routes for N-(3,5-Difluorophenethyl)propan-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via reductive amination of 3,5-difluorophenethyl ketone with isopropylamine, using sodium cyanoborohydride in methanol under reflux (60–70°C). Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 3,5-difluorophenethyl bromide) with propan-2-amine in dimethylformamide (DMF) at 80°C for 12 hours achieves moderate yields (45–60%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the amine free of unreacted ketone or bromide .

| Synthetic Route | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Reductive amination | NaBH3CN, MeOH, 65°C, 24h | 55% | >95% |

| Nucleophilic substitution | DMF, 80°C, 12h | 48% | 90% |

Q. What spectroscopic techniques are recommended for structural characterization of N-(3,5-Difluorophenethyl)propan-2-amine?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies the phenethyl aromatic protons (δ 6.7–7.1 ppm, doublet of doublets) and the isopropylamine group (δ 1.1 ppm, doublet). ¹⁹F NMR confirms fluorine positions (δ -110 to -115 ppm).

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 214.11 (calculated 214.10).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and torsional strain in the phenethyl-amine backbone.

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s receptor binding affinities across studies?

Methodological Answer: Discrepancies in binding affinity (e.g., µ-opioid vs. σ-receptor assays) may arise from assay conditions (pH, temperature) or enantiomeric impurities. Strategies include:

- Enantiomeric Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate (R)- and (S)-isomers.

- Standardized Radioligand Assays : Compare displacement curves under uniform buffer conditions (e.g., Tris-HCl, pH 7.4).

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like 5-HT2A, highlighting steric clashes from fluorine substituents .

Q. What strategies improve the metabolic stability of N-(3,5-Difluorophenethyl)propan-2-amine in vivo?

Methodological Answer: Fluorination at 3,5-positions enhances metabolic resistance to cytochrome P450 oxidation. Further modifications include:

- Deuterium Incorporation : Replace α-hydrogens in the phenethyl chain with deuterium to slow hepatic clearance.

- N-Methylation : Introduce a methyl group to the amine to reduce first-pass metabolism.

- Prodrug Design : Conjugate the amine with acetyl or pivaloyl groups for sustained release .

| Modification | Half-Life (Rat Plasma) | Bioavailability |

|---|---|---|

| Parent compound | 1.2 h | 15% |

| N-Methyl derivative | 3.8 h | 32% |

| Deuterated analog | 5.1 h | 48% |

Q. How do structural analogs of N-(3,5-Difluorophenethyl)propan-2-amine compare in structure-activity relationship (SAR) studies?

Methodological Answer: SAR studies reveal that:

- Fluorine Substitution : 3,5-Difluoro analogs exhibit higher σ-receptor affinity (Ki = 12 nM) vs. non-fluorinated analogs (Ki = 220 nM).

- Amine Chain Length : Extending the alkyl chain to butan-2-amine reduces solubility but increases CNS penetration (logP = 2.1 vs. 1.5).

- Phenyl Ring Modifications : Replacing fluorine with methoxy groups abolishes activity at dopamine D2 receptors, emphasizing fluorine’s electronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles of N-(3,5-Difluorophenethyl)propan-2-amine?

Methodological Answer: Divergent cytotoxicity data (e.g., IC50 = 10 µM vs. 50 µM in MCF-7 cells) may stem from:

- Cell Line Variability : Validate assays across multiple lines (e.g., HEK293, HepG2) using ATP-based viability kits.

- Batch Purity : Quantify trace solvents (e.g., DMF) via GC-MS, which can artifactually suppress cell growth.

- Apoptosis Assays : Confirm mechanisms via Annexin V/PI staining to distinguish necrosis from apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.